molecular formula C4H10O<br>C4H10O<br>(CH3)2CHCH2OH B041256 2-Methyl-1-propanol CAS No. 78-83-1

2-Methyl-1-propanol

Cat. No.: B041256
CAS No.: 78-83-1
M. Wt: 74.12 g/mol
InChI Key: ZXEKIIBDNHEJCQ-UHFFFAOYSA-N
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Description

Isobutanol, also known as 2-methylpropan-1-ol, is an organic compound with the chemical formula (CH₃)₂CHCH₂OH. It is a colorless, flammable liquid with a characteristic sweet, musty odor. Isobutanol is primarily used as a solvent, either directly or in the form of its esters. It is one of the four isomers of butanol, the others being 1-butanol, 2-butanol, and tert-butanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutanol can be synthesized through several methods. One common method involves the carbonylation of propylene. This process can be carried out using two main industrial methods: hydroformylation and Reppe carbonylation. In hydroformylation, propylene reacts with carbon monoxide and hydrogen in the presence of cobalt or rhodium catalysts to produce a mixture of isobutyraldehyde and butyraldehyde. These aldehydes are then hydrogenated to form the corresponding alcohols, which are separated to obtain isobutanol .

Industrial Production Methods: Another method involves the liquid-phase hydrogenation of isobutyraldehyde under nickel catalysis. Additionally, isobutanol can be recovered from isobutyl oil, a by-product of methanol production. This involves demethanization, salting out, dehydration, and azeotropic distillation to isolate isobutanol .

Chemical Reactions Analysis

Types of Reactions: Isobutanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Isobutanol can be oxidized to isobutyraldehyde and further to isobutyric acid using oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Isobutyraldehyde can be reduced back to isobutanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Isobutanol can undergo nucleophilic substitution reactions to form esters, ethers, and halides.

Major Products: The major products formed from these reactions include isobutyraldehyde, isobutyric acid, isobutyl acetate, and other derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Industrial Applications

Solvent Properties
2-Methyl-1-propanol is widely used as a solvent due to its favorable properties such as high solubility in water and low volatility. Its applications include:

  • Surface Coatings : Used in paints, varnishes, and lacquers due to its ability to dissolve a wide range of substances.
  • Adhesives : Acts as a solvent in the formulation of adhesives and sealants.
  • Cleaning Agents : Employed in various cleaning products for its effective solvency.

Chemical Intermediate
As a chemical intermediate, this compound is utilized in the synthesis of various compounds:

  • Plasticizers and Esters : It serves as a starting material for producing plasticizers and ester compounds.
  • Fuel Additives : Used to enhance the performance of fuels, improving combustion efficiency.
  • Lubricants : Functions as an additive in lubricants to enhance their properties.

Biochemical Applications

Fermentation Processes
In the brewing industry, this compound plays a role in flavor formation during fermentation. It contributes to the aroma and taste profiles of beers and spirits:

CompoundConcentration RangeRole
This compound15-25%Flavor enhancer in beer production
3-Methyl-1-butanol60-80%Predominant flavor compound

A study highlighted that during continuous beer fermentations, the presence of this compound significantly influences the flavor profile, making it an essential component in brewing technology .

Environmental Applications

CO₂ Capture
Recent research has investigated the use of this compound in carbon capture technologies. Its solubility characteristics make it suitable for use in solvent-based CO₂ capture systems:

ParameterValue
Solubility in WaterHigh
CO₂ Absorption EfficiencyModerate

The compound has been shown to effectively absorb CO₂ under specific conditions, contributing to environmental sustainability efforts .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application across various industries. Subchronic toxicity studies have been conducted to evaluate potential health risks:

  • In a study involving Wistar rats, different concentrations of this compound were administered to assess toxicity levels. The maximum concentration tested was 16,000 ppm, which revealed no observable adverse effects at lower concentrations .

Case Study: Use in Paints and Coatings

A comprehensive assessment was conducted on the efficacy of this compound as a solvent in paint formulations. The study found that:

  • The addition of isobutanol improved the flow properties and drying times of water-based paints.
  • It enhanced the overall stability of pigment dispersions within the paint matrix.

Case Study: Bioconversion Processes

Research on bioconversion processes using methanotrophic bacteria demonstrated that this compound can be produced from propane through microbial pathways. This process highlights its potential as a sustainable chemical feedstock .

Mechanism of Action

Isobutanol exerts its effects through various biochemical pathways. In microbial fermentation, isobutanol is produced via the valine biosynthetic pathway and the Ehrlich pathway. The key enzymes involved include acetolactate synthase, acetohydroxyacid reductoisomerase, and dihydroxy-acid dehydratase. These enzymes convert pyruvate to 2-ketoisovalerate, which is then decarboxylated to form isobutyraldehyde and subsequently reduced to isobutanol .

Comparison with Similar Compounds

Biological Activity

2-Methyl-1-propanol, also known as isobutanol, is a branched-chain alcohol with the chemical formula C4H10OC_4H_{10}O. It is primarily utilized as a solvent and an intermediate in the production of various chemicals. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in both industrial applications and potential therapeutic uses. This article compiles diverse research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its colorless appearance and high solubility in water. It is flammable and has a moderate vapor pressure, which can influence its biological interactions. The compound's structure contributes to its hydrophobicity, affecting its interaction with biological membranes.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight74.12 g/mol
Boiling Point108.0 °C
Melting Point-108.0 °C
Density0.802 g/cm³
Solubility in WaterMiscible

Toxicological Studies

Research on the toxicological effects of this compound has been conducted primarily through animal studies. A notable study involved exposing Sprague-Dawley rats to varying concentrations of the compound over a period of 13 weeks.

  • Key Findings :
    • At concentrations of 250, 1000, and 2500 ppm, no significant neurotoxic effects were observed.
    • A slight increase (9%) in red blood cell parameters was noted at the highest concentration, but its biological significance remains questionable .
    • The No Observed Adverse Effect Concentration (NOAEC) was determined to be 1000 ppm for systemic toxicity .

Hydrophobicity and Membrane Integrity

A study investigating the relationship between hydrophobicity and membrane integrity found that exposure to short-chain aliphatic alcohols, including this compound, led to increased lactate dehydrogenase (LDH) release from rat liver epithelial cells. This indicates potential membrane disruption caused by hydrophobic interactions .

Case Study: Enzyme Activity

In a study examining the impact of various alcohols on catalase activity, it was found that the presence of this compound reduced enzyme activity compared to water, suggesting that organic solvents can inhibit enzyme function through structural interactions .

Table 2: LDH Release in Response to Alcohol Exposure

Alcohol TypeLDH50 (mM)EC50 (mM)
Methanol3.53.58.9×1048.9\times 10^{-4}
EthanolNot specifiedNot specified
This compoundNot specifiedNot specified

Regulatory Considerations

Due to its potential health effects, regulatory agencies have established guidelines for safe exposure levels. The MAK value for isobutanol has been provisionally set at 100 ppm based on its structural similarities with other alcohols and observed effects .

Q & A

Basic Research Questions

Q. How does 2-methyl-1-propanol’s solubility profile influence its selection as a solvent in pharmaceutical API synthesis?

  • Methodological Answer : Solvent selection for API synthesis requires matching solubility parameters (Hansen or Hildebrand) to maximize API solubility while minimizing water miscibility. Experimental data shows this compound (i-BuOH) has high API solubility (close to 20–23 MPa½ solubility parameter range) and low water solubility, making it ideal for reaction steps where phase separation is critical. Solvent screening should prioritize miscibility data from databases like CAPEC and validate with API-specific solubility tests .

Q. What experimental techniques are used to characterize this compound’s physicochemical properties (e.g., density, viscosity)?

  • Methodological Answer : Binary mixture studies (e.g., with diglyme) employ techniques like viscometry, densitometry, and refractometry at controlled temperatures (e.g., 20°C). For vapor-phase thermodynamic properties, partition function analysis and in situ FTIR spectroscopy are used to study dehydration kinetics over catalysts like ZSM-5 zeolite .

Q. How is this compound detected and quantified in complex matrices using chromatographic methods?

  • Methodological Answer : Gas chromatography-ion mobility spectrometry (GC-IMS) is effective for volatile component profiling. For example, in herbal extracts (e.g., Polygonatum sibiricum), GC-IMS coupled with multivariate analysis (e.g., heat maps, PCA) identifies this compound as a marker compound. Sample preparation involves minimal pretreatment (e.g., headspace extraction), with validation via clustering analysis .

Advanced Research Questions

Q. How do contradictions in vapor-liquid equilibrium (VLE) data for this compound and CO₂ systems arise, and how are they resolved?

  • Methodological Answer : Discrepancies in VLE data (e.g., at 333.15–353.15 K and up to 130 bar) stem from measurement techniques (static vs. dynamic methods) or modeling assumptions. The SRK cubic equation of state with van der Waals mixing rules can unify data by optimizing interaction parameters. Critical and sub-critical phase behavior predictions require cross-validating experimental data with computational models .

Q. What computational strategies are used to model thermodynamic properties of this compound in multicomponent systems?

  • Methodological Answer : The Prigogine–Flory–Patterson (PFP) theory predicts excess molar enthalpies (Hᴱ) in ternary systems (e.g., this compound + 2-butanol + n-heptane). Coefficients derived from binary systems are applied to ternary models, validated against experimental Hᴱ data. Computational tools like COSMO-RS can supplement these models for phase behavior predictions .

Q. How do fragmentation patterns in mass spectrometry aid in distinguishing this compound from structural isomers?

  • Methodological Answer : Alpha cleavage in primary alcohols like this compound generates a CH₂OH⁺ fragment (31 m/z), absent in secondary alcohols (e.g., 2-butanol). Molecular ion peaks (74 m/z) and fragmentation pathways are validated via comparison with 1-butanol/2-butanol spectra. Quantum mechanical calculations (e.g., DFT) predict cleavage energetics .

Q. What role does this compound play in enhancing chiral analysis via electronic circular dichroism (ECD)?

  • Methodological Answer : As a solvent in ECD studies (e.g., mandelic acid), this compound stabilizes low-energy spectral features (>240 nm). Computational ECD spectra (using TD-DFT) are compared to experimental data acquired in hexafluoroisopropanol (HFiP). Solvent polarity effects on Cotton shifts must be accounted for in stereochemical assignments .

Q. Methodological Considerations Table

Question TypeKey TechniquesData Sources/Models
Solvent ScreeningHansen solubility parameters, CAPEC database, API solubility testsExperimental solubility data
VLE ModelingSRK equation, static/dynamic VLE apparatusCAPE-OPEN, NIST TDE
Mass SpectrometryAlpha cleavage analysis, DFT calculationsNIST Chemistry WebBook, GC-MS libraries
Chiral AnalysisTD-DFT, ECD spectroscopy in HFiPGaussian, ORCA software

Properties

IUPAC Name

2-methylpropan-1-ol
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InChI

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3
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InChI Key

ZXEKIIBDNHEJCQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CO
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Molecular Formula

C4H10O, Array
Record name ISOBUTANOL
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Related CAS

13259-29-5 (hydrochloride salt), 3453-79-0 (aluminum salt), 7425-80-1 (titanium(+4) salt)
Record name Isobutyl alcohol
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DSSTOX Substance ID

DTXSID0021759
Record name 2-Methyl-1-propanol
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Molecular Weight

74.12 g/mol
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Physical Description

Isobutanol appears as a clear colorless liquid with a sweet odor. Flash point 85 - 100 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless, oily liquid with a sweet, musty odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a penetrating, winey odour, Colorless, oily liquid with a sweet, musty odor.
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Boiling Point

225 °F at 760 mmHg (NTP, 1992), 108 °C, 108.00 to 109.00 °C. @ 760.00 mm Hg, 227 °F
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Flash Point

82 °F (NTP, 1992), 82 °F, Flash points: 28 °C, closed cup; 37.78 °C, open cup, 28 °C c.c.
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Solubility

50 to 100 mg/mL at 61 °F (NTP, 1992), In water, 66.5-90.9 g/L at 25 °C, In water, 8.5X10+4 mg/L at 25 °C, Solubility in water at 20 °C: 8.5 wt%, Soluble in carbon tetrachloride, For more Solubility (Complete) data for ISOBUTYL ALCOHOL (6 total), please visit the HSDB record page., 85 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, miscible with alcohol, ether; soluble in water 1 ml in 140 ml, 10%
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Density

0.802 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8018 g/cu cm at 24 °C, Liquid heat capacity: 0.554 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.911 Btu-inch/hr-sq ft-F at 75 °F; Saturated vapor density: 0.00218 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.392 BTU/lb-F at 75 °F, Relative density (water = 1): 0.80, 0.799-0.801, 0.8, 0.80
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Vapor Density

2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.55, 2.55
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Vapor Pressure

10 mmHg at 71.1 °F ; 9 mmHg at 68 °F (NTP, 1992), 10.4 [mmHg], 10.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2, 9 mmHg
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Mechanism of Action

The limited isobutanol tolerance of Escherichia coli is a major drawback during fermentative isobutanol production. Different from classical strain engineering approaches, this work was initiated to improve E. coli isobutanol tolerance from its transcriptional level by engineering its global transcription factor cAMP receptor protein (CRP). Random mutagenesis libraries were generated by error-prone PCR of crp, and the libraries were subjected to isobutanol stress for selection. Variant IB2 (S179P, H199R) was isolated and exhibited much better growth (0.18/hr) than the control (0.05/hr) in 1.2% (v/v) isobutanol (9.6g/L). Genome-wide DNA microarray analysis revealed that 58 and 308 genes in IB2 had differential expression (>2-fold, p< 0.05) in the absence and presence of 1% (v/v) isobutanol, respectively. When challenged with isobutanol, genes related to acid resistance (gadABCE, hdeABD), nitrate reduction (narUZYWV), flagella and fimbrial activity (lfhA, yehB, ycgR, fimCDF), and sulfate reduction and transportation (cysIJH, cysC, cysN) were the major functional groups that were up-regulated, whereas most of the down-regulated genes were enzyme (tnaA) and transporters (proVWX, manXYZ). As demonstrated by single-gene knockout experiments, gadX, nirB, rhaS, hdeB, and ybaS were found associated with strain isobutanol resistance. The intracellular reactive oxygen species (ROS) level in IB2 was only half of that of the control when facing stress, indicating that IB2 can withstand toxic isobutanol much better than the control., Escherichia coli has been engineered to produce isobutanol, with titers reaching greater than the toxicity level. However, the specific effects of isobutanol on the cell have never been fully understood. Here, /researchers/ aim to identify genotype-phenotype relationships in isobutanol response. An isobutanol-tolerant mutant was isolated with serial transfers. Using whole-genome sequencing followed by gene repair and knockout, /researchers/ identified five mutations (acrA, gatY, tnaA, yhbJ, and marCRAB) that were primarily responsible for the increased isobutanol tolerance. /They/ successfully reconstructed the tolerance phenotype by combining deletions of these five loci, and identified glucosamine-6-phosphate as an important metabolite for isobutanol tolerance, which presumably enhanced membrane synthesis. The isobutanol-tolerant mutants also show increased tolerance to n-butanol and 2-methyl-1-butanol, but showed no improvement in ethanol tolerance and higher sensitivity to hexane and chloramphenicol than the parental strain. These results suggest that C4, C5 alcohol stress impacts the cell differently compared with the general solvent or antibiotic stresses. Interestingly, improved isobutanol tolerance did not increase the final titer of isobutanol production.
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Color/Form

Colorless, oily liquid, Clear, colorless, refractive liquid

CAS No.

78-83-1, 68989-27-5
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Melting Point

-162 °F (NTP, 1992), -108 °C, -162 °F
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Synthesis routes and methods

Procedure details

Three more runs were made with the same catalyst in the presence of alkylamines. Details of these runs are tabulated in Table I and II. Triethyl- and tributylamine were used in these reactions. The level of catalytic activity based on the apparent conversion of propylene was maintained well through these runs, and showed an increase in catalytic activity in the presence of amines. In the last run, 20 g. of propylene was reacted in 50% conversion to yield 30.9% isobutanol, 56.6% n-butanal, 1.6% isobutanol, 3.8% n-butanol and 7.2% unknown products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
alkylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Triethyl- and tributylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
56.6%
Yield
30.9%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-1-propanol
2-Methyl-1-propanol
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2-Methyl-1-propanol
2-Methyl-1-propanol
2-Methyl-1-propanol

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